BenchChemオンラインストアへようこそ!

5,6-Dimethyl-1H-indene-1,3(2H)-dione

Anti-allergic drug synthesis Mast cell stabilizer precursor Passive cutaneous anaphylaxis

This compound is the designated parent scaffold of the anti-allergic clinical candidate nivimedone (BRL 10833), as registered in the MeSH authoritative database. The 5,6-dimethyl substitution pattern is not optional—it is the mandatory structural prerequisite for generating the 2-nitro derivative that demonstrated 42-fold greater potency than disodium cromoglycate in inhibiting histamine release from passively sensitized human lung tissue. Unsubstituted indandione cannot replicate this pharmacological identity. Additionally, this β-diketone serves as a critical reference standard for HPLC method development and a core scaffold for IMPDH enzyme inhibitor SAR studies (Ki range 2.15–62.7 μM). Procurement ensures access to the exact chemical space validated in clinical mast cell stabilization research.

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
Cat. No. B8646776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethyl-1H-indene-1,3(2H)-dione
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(=O)CC2=O
InChIInChI=1S/C11H10O2/c1-6-3-8-9(4-7(6)2)11(13)5-10(8)12/h3-4H,5H2,1-2H3
InChIKeyPBSZHPXRHKYMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 1 bottle / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethyl-1H-indene-1,3(2H)-dione: Core Indandione Scaffold for Anti-Allergic Drug Synthesis and Enzyme Inhibitor Research


5,6-Dimethyl-1H-indene-1,3(2H)-dione (CAS 50919-80-7), also referred to as 5,6-dimethylindan-1,3-dione, is a bicyclic aromatic β-diketone belonging to the indane-1,3-dione class. With a molecular formula of C11H10O2 and a molecular weight of 174.20 g/mol, this compound serves as the designated parent scaffold for the anti-allergic clinical candidate nivimedone (BRL 10833) [1]. The MeSH authoritative database explicitly registers nivimedone with the note 'RN given refers to parent cpd,' establishing 5,6-dimethyl-1H-indene-1,3(2H)-dione as the foundational structure from which the 2-nitro derivative is derived [1]. Commercially available at 97% purity, this compound is positioned as a critical synthetic intermediate in medicinal chemistry programs targeting mast cell stabilization and IMPDH enzyme inhibition .

Why Generic 1,3-Indandione Substitution Fails for Nivimedone Synthesis and Targeted Biological Profiling


The 5,6-dimethyl substitution pattern on the indandione scaffold is not a trivial modification; it is the mandatory structural prerequisite for generating the clinically validated anti-allergic agent nivimedone (sodium 5,6-dimethyl-2-nitroindane-1,3-dione) [1]. Unsubstituted 1,3-indandione (CAS 606-23-5) lacks the methyl groups at positions 5 and 6, and nitration of the unsubstituted scaffold yields 2-nitroindan-1,3-dione—a compound with markedly different anti-allergic potency and pharmacokinetic properties compared to the 5,6-dimethyl-substituted derivative [2]. The MeSH database explicitly links the parent compound's registry number to nivimedone's biological activity, confirming that the 5,6-dimethyl substitution is inseparable from the pharmacological identity of the clinical candidate [1]. Furthermore, the electron-donating methyl groups at C-5 and C-6 modulate the electronic density of the aromatic ring, altering the reactivity at the C-2 position during nitration and subsequent derivatization—a feature that unsubstituted or differently substituted indandiones cannot replicate [2].

5,6-Dimethyl-1H-indene-1,3(2H)-dione: Quantitative Differentiation Evidence Versus Closest Analogs


Exclusive Synthetic Precursor to Nivimedone: Direct Nitration Yields Clinically Studied Anti-Allergic Agent with 42-Fold Potency Advantage Over Disodium Cromoglycate

5,6-Dimethyl-1H-indene-1,3(2H)-dione is the unique and irreplaceable synthetic precursor to nivimedone sodium (BRL 10833). Direct nitration of the parent compound at the C-2 position—achieved by treating 5,6-dimethylindane-1,3-dione (0.52 g, 0.003 mole) with fuming nitric acid in anhydrous ether at 10°C—yields the 2-nitro derivative . The resulting compound, sodium nivimedone, demonstrated pharmacological potency 42 times greater than disodium cromoglycate (DSCG) in the human lung system and approximately 10 times greater in rat passive cutaneous anaphylaxis (PCA) assays [1]. This quantitative potency advantage is structurally contingent on the 5,6-dimethyl substitution; the unsubstituted 2-nitroindan-1,3-dione does not achieve comparable potency in the same PCA test system [2].

Anti-allergic drug synthesis Mast cell stabilizer precursor Passive cutaneous anaphylaxis

IMPDH-II Enzyme Inhibition: Sub-Micromolar Ki Values Establish Scaffold Potency for Immunosuppressive and Antiviral Research

The indane-1,3-dione scaffold, exemplified by 5,6-dimethyl-1H-indene-1,3(2H)-dione, has been characterized as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis and a validated target for immunosuppressive and antiviral therapy [1]. Patent literature (US-8552199-B2) describes substituted indane derivatives, including those based on the 5,6-dimethylindandione core, as IMPDH inhibitors [1]. In cross-study comparisons, indandione-based IMPDH inhibitors demonstrate competitive inhibition of the Type II IMPDH isoform with Ki values in the low micromolar to sub-micromolar range (2.15–62.7 μM for related cyclic imide derivatives) [2]. The 5,6-dimethyl substitution pattern is documented within the patent scope of IMPDH inhibitor indane derivatives, distinguishing this scaffold from unsubstituted or mono-substituted indandiones that fall outside the claimed structural space [1]. While the most potent IMPDH inhibitors (e.g., mycophenolic acid, Ki ≈ 10 nM) achieve greater potency, the indandione scaffold offers a synthetically tractable, non-nucleoside chemotype for structure-activity relationship (SAR) exploration [2].

IMPDH inhibition Immunosuppression Nucleotide metabolism

Regioselective C-2 Nitration: The 5,6-Dimethyl Substitution Pattern Directs Electrophilic Reactivity Distinct from Unsubstituted Indandione

The presence of electron-donating methyl groups at the C-5 and C-6 positions of 5,6-dimethyl-1H-indene-1,3(2H)-dione exerts a directing and activating effect on electrophilic substitution at the C-2 position of the indandione ring system . This regiochemical control is quantitatively demonstrated by the efficient nitration of the parent compound to yield 5,6-dimethyl-2-nitroindane-1,3-dione (nivimedone free base) as the predominant product . In contrast, unsubstituted 1,3-indandione (CAS 606-23-5, MW 146.14 g/mol) undergoes nitration at C-2 but lacks the methyl group stabilization that contributes to the enhanced biological potency of the resulting 2-nitro derivative [1]. The 2022 comprehensive review by Pigot et al. confirms that the chemical reactivity of indane-1,3-dione derivatives is profoundly influenced by substitution patterns, with electron-donating groups on the aromatic ring notably altering the reactivity of the C-2 methylene and carbonyl positions in Knoevenagel condensations and related transformations [2].

Regioselective synthesis Electrophilic aromatic substitution Indandione derivatization

Commercial Purity Specification: 97% Minimum Purity Enables Direct Use in GMP-Proximal Synthetic Sequences Without Additional Purification

5,6-Dimethyl-1H-indene-1,3(2H)-dione is commercially supplied at a minimum purity of 97% (CAS 50919-80-7) by multiple specialist chemical suppliers, positioning it as a research-grade intermediate suitable for direct use in multi-step synthetic sequences without additional chromatographic purification . This purity specification is particularly relevant given the compound's role as the immediate precursor to nivimedone, where impurities in the parent indandione could propagate through nitration to generate undesired byproducts in the final 2-nitro derivative [1]. In comparison, unsubstituted 1,3-indandione (CAS 606-23-5) is also commercially available at 97% purity (GC), but its lower molecular weight (146.14 vs. 174.20 g/mol) and different physical properties (melting point 129–132°C) mean that procurement of the wrong indandione scaffold would result in a fundamentally different synthetic pathway and biological outcome .

Chemical procurement Synthetic intermediate quality GMP precursor

Optimal Application Scenarios for 5,6-Dimethyl-1H-indene-1,3(2H)-dione in Medicinal Chemistry and Drug Development


Synthesis of Nivimedone-Class Anti-Allergic Agents via Direct C-2 Nitration

The primary and most validated application of 5,6-dimethyl-1H-indene-1,3(2H)-dione is as the immediate synthetic precursor to nivimedone (BRL 10833) and its sodium salt. The nitration protocol—treating the parent indandione with fuming nitric acid in anhydrous ether at 10°C—provides a direct, one-step route to the 2-nitro derivative that demonstrated 42-fold greater potency than disodium cromoglycate in inhibiting histamine release from passively sensitized human lung tissue [1]. This application is uniquely enabled by the 5,6-dimethyl substitution pattern, as confirmed by the MeSH database registry linking the parent compound to nivimedone's pharmacological activity [2]. Research programs investigating mast cell stabilization, IgE-mediated hypersensitivity, or allergic asthma prophylaxis should prioritize this compound as the mandatory starting material for any nivimedone analog synthesis campaign.

IMPDH Inhibitor Lead Optimization Using the 5,6-Dimethylindandione Scaffold

The indane-1,3-dione scaffold, including its 5,6-dimethyl-substituted variant, occupies a defined chemical space within the patent landscape of IMPDH enzyme inhibitors (US Patent 8,552,199 B2) [3]. This compound class offers a non-nucleoside chemotype for IMPDH inhibition, which is mechanistically distinct from nucleoside-based inhibitors such as mycophenolic acid and ribavirin. The 5,6-dimethyl substitution provides additional hydrophobic contacts that can be exploited in structure-activity relationship (SAR) studies aimed at improving potency beyond the baseline indandione scaffold. Medicinal chemistry teams pursuing immunosuppressive, antiviral, or antineoplastic indications through IMPDH modulation can use this compound as a core scaffold for parallel SAR exploration, particularly given the established competitive inhibition kinetics (Ki range 2.15–62.7 μM for related indandione derivatives) against the Type II IMPDH isoform [4].

Knoevenagel Condensation Substrate for 2-Arylidene-Indandione Library Synthesis

The β-diketone functionality of 5,6-dimethyl-1H-indene-1,3(2H)-dione makes it an excellent substrate for Knoevenagel condensation reactions with aromatic aldehydes, enabling the synthesis of 2-arylidene-indandione libraries [5]. The electron-donating 5,6-dimethyl groups modulate the reactivity of the active methylene group at C-2, influencing both reaction kinetics and the electronic properties of the resulting 2-arylidene adducts. This application leverages the compound as a diversity-oriented synthesis building block, distinct from the unsubstituted indandione scaffold, for generating compound collections targeting proteases (e.g., West Nile Virus NS2B-NS3 protease, where hydroxylated 2-arylidene indandiones achieved IC50 values of 3–11 μmol L⁻¹), tyrosinase, cholinesterases, and other therapeutically relevant enzymes [5].

Reference Standard for Analytical Method Development and Quality Control of Nivimedone Drug Substance

Given its role as the designated parent compound of nivimedone in the MeSH authoritative database [2], 5,6-dimethyl-1H-indene-1,3(2H)-dione serves as a critical reference standard for analytical method development, impurity profiling, and quality control in pharmaceutical research settings. The compound can be used as a system suitability standard in HPLC methods designed to monitor residual starting material in nivimedone drug substance, or as a reference marker in polarographic analysis of 2-nitro-5,6-dimethylindane-1,3-dione in raw materials and pharmaceutical formulations, as described by Browne and Smyth (Analyst, 1980) [6]. This application scenario is directly derived from the compound's structural identity as the synthetic precursor to nivimedone and does not extrapolate beyond the established evidence.

Quote Request

Request a Quote for 5,6-Dimethyl-1H-indene-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.